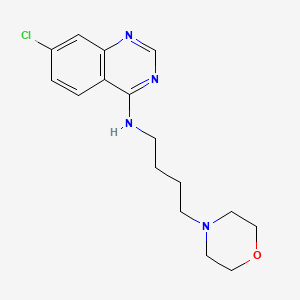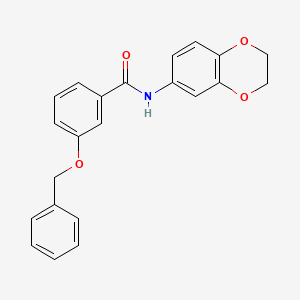![molecular formula C16H21N3O B7635587 N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)
N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide, also known as C8-MIP, is a synthetic compound that belongs to the family of imidazopyridines. It has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide has been used in various scientific research applications, including as a fluorescent probe for DNA detection, a fluorescent probe for protein labeling, and a tool for studying protein-protein interactions. It has also been studied for its potential as a therapeutic agent for cancer treatment.
Mecanismo De Acción
The exact mechanism of action of N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide is not fully understood. However, it is believed to interact with DNA and proteins, leading to changes in their structure and function. This interaction may result in the inhibition of DNA replication and cell proliferation.
Biochemical and Physiological Effects:
N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and alter the expression of genes involved in cell cycle regulation. It has also been shown to interact with proteins involved in DNA repair and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide is its ease of synthesis and availability. It can be synthesized in a laboratory setting and is commercially available. However, its potential toxicity and lack of specificity for certain targets may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide. One potential area of research is the development of more specific analogs that target specific proteins or DNA sequences. Another area of research is the investigation of its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and its effects on cellular processes.
Conclusion:
In conclusion, N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its ease of synthesis and availability make it a useful tool for various experiments. However, its potential toxicity and lack of specificity for certain targets may limit its use in some experiments. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for cancer treatment.
Métodos De Síntesis
N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized by reacting 2-cyanopyridine with cycloheptylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methyl iodide to obtain N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-7-6-10-19-11-14(18-15(12)19)16(20)17-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPMONWKTBFWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(carbamoylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635518.png)
![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)

![N-[8-(difluoromethoxy)quinolin-5-yl]-4-pyridin-4-ylpiperazine-1-carboxamide](/img/structure/B7635526.png)



![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)

![N-[3-[2-(cyclopropylcarbamoyl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7635561.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)

![N-{2-[cyclohexyl(methyl)amino]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635594.png)